![molecular formula C10H12N4 B1521507 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 1215910-88-5](/img/structure/B1521507.png)
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine
Vue d'ensemble
Description
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et développement de médicaments
La structure de base de ce composé rappelle l'imidazole, qui est connu pour sa large gamme de propriétés chimiques et biologiques. Les dérivés de l'imidazole sont des synthons importants dans le développement de médicaments, présentant des activités telles que des effets antibactériens, antitumoraux et antiviraux . Les cycles triazole et pyridine dans « 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine » pourraient potentiellement être exploités pour synthétiser de nouveaux médicaments pharmacologiquement actifs.
Agents antimicrobiens
Des composés avec un groupement triazole, similaire à celui présent dans notre composé d'intérêt, ont été synthétisés et évalués pour leur potentiel antimicrobien contre diverses souches telles que S. aureus, B. subtilis et E. coli . Cela suggère que « this compound » pourrait être un précurseur ou un composé principal dans le développement de nouveaux agents antimicrobiens.
Applications anti-inflammatoires
Il a été rapporté que les composés contenant de l'imidazole présentent des propriétés anti-inflammatoires. Compte tenu de la similitude structurelle, le composé en question pourrait également faire l'objet de recherches pour son utilisation potentielle dans le traitement des affections inflammatoires .
Activité antitumorale
Le cycle imidazole est une caractéristique commune à de nombreux composés présentant une activité antitumorale. La combinaison unique d'un cycle triazole avec un groupement pyridine dans « this compound » pourrait être explorée pour son efficacité dans la recherche et la thérapie contre le cancer .
Recherche antidiabétique
Les dérivés de l'imidazole se sont avérés prometteurs dans la recherche antidiabétique. La structure du composé peut lui permettre d'interagir avec des cibles biologiques pertinentes pour la gestion du diabète, ce qui en fait un candidat pour le développement de médicaments antidiabétiques .
Propriétés anti-allergiques
Certains dérivés de l'imidazole sont connus pour posséder des propriétés anti-allergiques. La recherche sur « this compound » pourrait révéler des applications potentielles dans le traitement des allergies .
Recherche antivirale
Le groupe triazole se retrouve souvent dans les agents antiviraux. L'investigation des capacités antivirales de ce composé pourrait contribuer au développement de nouveaux traitements contre les infections virales .
Propriétés
IUPAC Name |
2-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h3-7H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQHARGHPPUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)
![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)
![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)

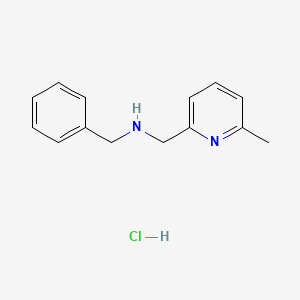
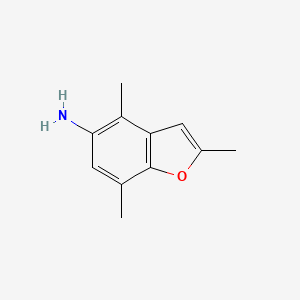

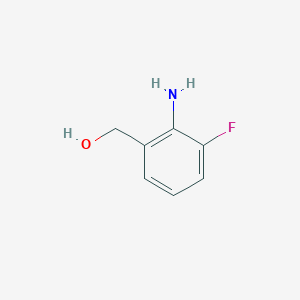
![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)
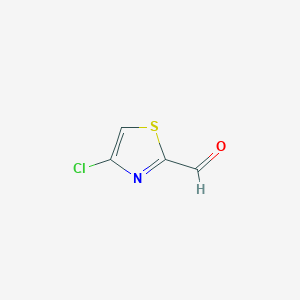
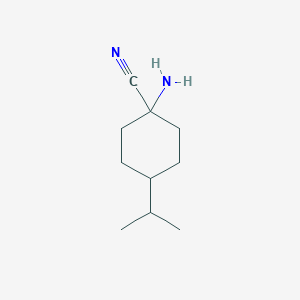
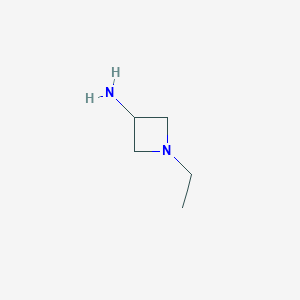
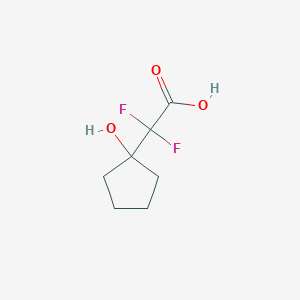
![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)
